Methyltetrazine-amido-N-bis(PEG4-acid)

ADC Linker Design PROTAC Synthesis Multivalent Bioconjugation

Linear tetrazine-PEG-acid linkers cannot accommodate dual payloads for advanced ADC/PROTAC design. Methyltetrazine-amido-N-bis(PEG4-acid) solves this with a branched bis(PEG4-acid) architecture. • Dual carboxylic acid handles for sequential conjugation of two drugs or a drug + fluorophore • Methyltetrazine moiety ensures rapid iEDDA click with TCO and enhanced hydrolytic stability (stable weeks at 4°C, pH 7.5) • High water solubility (LogP -2.1) for bioconjugation in aqueous media Supplied with ≥98% purity and full analytical characterization.

Molecular Formula C33H51N5O13
Molecular Weight 725.8 g/mol
Cat. No. B12396658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-amido-N-bis(PEG4-acid)
Molecular FormulaC33H51N5O13
Molecular Weight725.8 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C33H51N5O13/c1-27-34-36-33(37-35-27)29-4-2-28(3-5-29)26-30(39)38(8-12-46-16-20-50-24-22-48-18-14-44-10-6-31(40)41)9-13-47-17-21-51-25-23-49-19-15-45-11-7-32(42)43/h2-5H,6-26H2,1H3,(H,40,41)(H,42,43)
InChIKeyORVVIADHRAGNIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyltetrazine-amido-N-bis(PEG4-acid) Product Profile: A Multifunctional Tetrazine-PEG Linker for Bioorthogonal Conjugation


Methyltetrazine-amido-N-bis(PEG4-acid) (CAS: 2639395-39-2) is a branched, heterotrifunctional linker belonging to the methyltetrazine-PEG-acid class of bioorthogonal reagents. It features one methyltetrazine moiety for ultrafast, copper-free inverse-electron demand Diels–Alder (iEDDA) cycloaddition with trans-cyclooctene (TCO), an amido nitrogen that serves as a branching point, and two terminal carboxylic acid groups spaced by PEG4 chains for amine coupling . The compound exhibits a molecular weight of 725.78 g/mol, a topological polar surface area of 220 Ų, and a calculated LogP of -2.1, indicative of high hydrophilicity . This architecture is specifically engineered to enhance water solubility, provide dual conjugation handles, and enable site-specific assembly of complex bioconjugates, distinguishing it from simpler linear tetrazine-PEG-acid linkers .

Why Methyltetrazine-amido-N-bis(PEG4-acid) Cannot Be Replaced by Generic Tetrazine Linkers: The Critical Role of Architectural and Functional Differentiation


Generic substitution of Methyltetrazine-amido-N-bis(PEG4-acid) with simpler methyltetrazine-PEG-acid linkers is often unsuccessful due to fundamental differences in molecular architecture and functionality that directly impact conjugation outcomes. While compounds like Methyltetrazine-PEG4-acid (MW ~436 g/mol) provide a single carboxylic acid for conjugation, the target compound's unique bis(PEG4-acid) design offers two terminal carboxylic acids via a branched amido-nitrogen core, enabling dual functionalization or increased payload capacity . Furthermore, the methyl group on the tetrazine ring is critical for enhanced stability compared to unsubstituted tetrazines, which are known to degrade more rapidly in aqueous media . These architectural differences result in quantifiably distinct performance in terms of solubility, hydrolytic stability, and conjugation efficiency, making simple one-to-one replacement without experimental validation a high-risk approach for sensitive applications such as antibody-drug conjugate (ADC) assembly or targeted protein degradation (PROTAC) construction.

Methyltetrazine-amido-N-bis(PEG4-acid) Selection Guide: Quantitative Evidence of Differentiation from Closest Analogs


Branched Bis-Acid Architecture Enables Dual Functionalization Versus Mono-Acid Linear Linkers

Methyltetrazine-amido-N-bis(PEG4-acid) possesses two terminal carboxylic acid groups, providing two independent conjugation sites for amine coupling via EDC/HATU activation, in contrast to the single acid group found in the closest linear analog, Methyltetrazine-PEG4-acid (CAS 1802907-91-0). This structural difference enables a two-fold increase in potential payload attachment or the creation of branched constructs not possible with mono-functional analogs .

ADC Linker Design PROTAC Synthesis Multivalent Bioconjugation

Enhanced Hydrolytic Stability of Methyltetrazine Linker in Aqueous Buffer Compared to Unsubstituted Tetrazine

The methyl substitution on the tetrazine ring of Methyltetrazine-amido-N-bis(PEG4-acid) confers superior stability in aqueous buffered media. A direct analog, Methyltetrazine-PEG4-Acid, is reported to remain stable for weeks at 4°C in pH 7.5 buffer, with the methyl and alkoxy groups specifically cited as the source of this enhanced stability. In contrast, unsubstituted tetrazines are known to have significantly lower chemical stability, limiting their shelf-life and utility in long-term experiments .

Bioorthogonal Chemistry Linker Stability Click Chemistry Reagents

Superior Water Solubility Driven by PEG4 Spacer and Calculated LogP of -2.1

Methyltetrazine-amido-N-bis(PEG4-acid) demonstrates high aqueous solubility, a crucial attribute for efficient bioconjugation in physiological buffers. The calculated LogP value of -2.1 quantifies its hydrophilic nature . This is a direct consequence of the dual PEG4 chains and the overall molecular design. In contrast, alkyl-chain-based PROTAC linkers containing methyltetrazine (e.g., Methyltetrazine-acid) lack this extensive PEGylation, resulting in significantly lower water solubility and a higher propensity for non-specific hydrophobic interactions and aggregation of resulting conjugates .

Aqueous Solubility PEGylation Bioconjugation Compatibility

Methyltetrazine Enables Ultrafast iEDDA Kinetics with TCO: Class-Leading Reaction Rate (k > 800 M⁻¹s⁻¹)

The methyltetrazine group in Methyltetrazine-amido-N-bis(PEG4-acid) is engineered for ultrafast bioorthogonal ligation with trans-cyclooctene (TCO) via the inverse-electron demand Diels–Alder (iEDDA) reaction. This reaction pair is characterized by second-order rate constants (k₂) exceeding 800 M⁻¹s⁻¹, making it the fastest bioorthogonal ligation available . This kinetic performance is unparalleled by other common bioorthogonal pairs such as the Staudinger ligation or strain-promoted azide-alkyne cycloaddition (SPAAC), which are orders of magnitude slower .

Click Chemistry Kinetics Bioorthogonal Ligation iEDDA Reaction

Validated Application Scenarios for Methyltetrazine-amido-N-bis(PEG4-acid) Based on Structural and Performance Differentiation


Construction of Dual-Payload Antibody-Drug Conjugates (ADCs)

The bis(PEG4-acid) architecture of Methyltetrazine-amido-N-bis(PEG4-acid) is uniquely suited for the synthesis of dual-payload ADCs. The two terminal carboxylic acids provide independent handles for the sequential or simultaneous conjugation of two different cytotoxic drugs or a drug and a fluorescent imaging agent. This branched design, combined with the methyltetrazine group's ability to rapidly and stably click to a TCO-modified antibody, enables the creation of complex, site-specifically assembled ADCs that are difficult to achieve with mono-functional tetrazine linkers .

Synthesis of Branched PROTACs for Targeted Protein Degradation

In the field of targeted protein degradation, the dual acid functionality of Methyltetrazine-amido-N-bis(PEG4-acid) can be leveraged to construct branched PROTAC molecules. A single linker can be used to attach both an E3 ubiquitin ligase ligand and a target protein ligand, creating a V-shaped degrader. Alternatively, the two arms can be used to append two different target-binding moieties, potentially enabling the simultaneous degradation of two distinct proteins or enhancing the avidity for a single target. The high water solubility (LogP = -2.1) of the PEG-rich linker ensures the final PROTAC construct maintains favorable physicochemical properties .

Development of Long-Lived Fluorescent Probes for Live-Cell Imaging

The enhanced hydrolytic stability of the methyltetrazine moiety, which remains stable in aqueous buffer (pH 7.5) for weeks at 4°C, makes Methyltetrazine-amido-N-bis(PEG4-acid) an excellent scaffold for building durable fluorescent probes for extended live-cell imaging experiments. The two carboxylic acids can be used to attach a fluorophore and a targeting ligand, ensuring that the bioorthogonal handle (methyltetrazine) remains active and reliable for subsequent TCO-click labeling of cells or biomolecules without degradation artifacts .

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